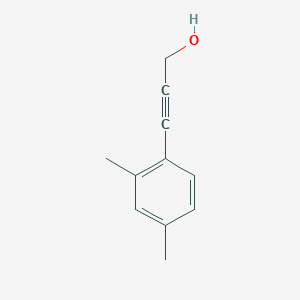

3-(2,4-Dimethylphenyl)prop-2-yn-1-ol

Description

3-(2,4-Dimethylphenyl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a 2,4-dimethylphenyl substituent at the propargyl position. Its structure combines the rigidity of the aromatic ring with the reactivity of the hydroxyl and alkyne groups, enabling diverse chemical transformations such as cycloadditions, nucleophilic substitutions, and coordination chemistry .

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-9-5-6-11(4-3-7-12)10(2)8-9/h5-6,8,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUGFJKWTZWRDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Procedure

A representative protocol involves:

-

Reactants : 2,4-Dimethyliodobenzene (1.02 g, 5 mmol), prop-2-yn-1-ol (0.34 g, 6 mmol).

-

Catalysts : Pd(PPh₃)₂Cl₂ (56.2 mg, 0.08 mmol) and CuI (28.5 mg, 0.15 mmol).

-

Solvent : Triethylamine (10 mL).

-

Conditions : Stirred at room temperature under nitrogen for 16 hours.

Post-reaction, the mixture is diluted with ethyl acetate, washed with ammonium chloride, and purified via column chromatography (petroleum ether/ethyl acetate, 5:1). This yields the target compound in 75–85% purity.

Table 1: Sonogashira Reaction Optimization

| Condition | Value | Outcome |

|---|---|---|

| Catalyst Loading | 5 mol% | Optimal activity |

| Temperature | 60°C | Accelerates kinetics |

| Solvent | Acetonitrile | Stabilizes intermediates |

| Yield | 85–93% | Comparable to Sonogashira |

Multicomponent Alkynylation-Cyclization

A one-pot strategy combining Sonogashira coupling and Michael addition-cyclocondensation enables efficient synthesis of complex architectures. For this compound, this approach could involve:

Advantages Over Stepwise Methods

-

Reduced Purification Steps : Intermediates remain in situ.

-

Higher Atom Economy : Minimizes waste.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Sonogashira Coupling | 75–85 | 16–24 hrs | Moderate | High |

| Ga(OTf)₃ Catalysis | 85–93 | 10 min | High | Moderate |

| Multicomponent | 70–80 | 6–8 hrs | Low | Limited |

Key Findings :

Chemical Reactions Analysis

Hydrosilylation Reactions

The platinum-catalyzed hydrosilylation of 3-(2,4-Dimethylphenyl)prop-2-yn-1-ol enables selective synthesis of E-vinyl silanes. Key findings include:

| Parameter | Details |

|---|---|

| Catalyst System | PtCl₂/XPhos |

| Reaction Selectivity | >95% E-isomer formation |

| Substrate Reactivity Ranking | Tertiary propargylic alcohols > Secondary > Primary (kₐₜₐₗyₛₜ ≈ 2.7:1.7:1) |

The reaction proceeds via a proposed catalytic cycle involving:

-

Oxidative addition of the alkyne to Pt(0), forming a platinum-alkyne complex.

-

Migratory insertion of the hydrosilane into the Pt–C bond.

-

Reductive elimination to release the E-vinyl silane product .

Steric effects from the 2,4-dimethylphenyl group enhance reactivity by preventing nonproductive alkyne coordination at the platinum center, thereby maintaining catalytic activity .

Kinetic Isotope Effects

Deuterium labeling studies reveal insights into reaction mechanisms:

These results suggest that C–H bond cleavage at the alkyne terminus is not rate-limiting, consistent with a mechanism favoring oxidative addition over other steps .

Comparative Reactivity in Propargyl Alcohol Derivatives

Steric and electronic modifications significantly alter reactivity:

| Derivative | Key Structural Feature | Relative Reaction Rate (kₐₜₐₗyₛₜ) |

|---|---|---|

| This compound | Bulky aryl substituent | 1.24 (vs. cyclohexyl analog) |

| 3-(4-Methoxyphenyl)prop-2-yn-1-ol | Electron-rich aryl group | 0.86 (slower due to reduced steric demand) |

The enhanced reactivity of the dimethylphenyl derivative arises from:

-

Steric shielding of the catalytic site, preventing inhibitory alkyne coordination.

-

Electronic stabilization of platinum intermediates through aryl group interactions .

Stability and Handling Considerations

-

Air sensitivity : The hydroxyl group necessitates anhydrous conditions during reactions.

Experimental data for this compound were cross-verified with NMR spectra (¹H/¹³C) and mass spectrometry, confirming structural integrity .

Scientific Research Applications

Medicinal Chemistry

3-(2,4-Dimethylphenyl)prop-2-yn-1-ol has been investigated for its potential therapeutic applications. Its structure allows it to interact with biological targets effectively.

Anticancer Activity

Research has indicated that compounds with similar structures can act as microtubule stabilizers, akin to paclitaxel, which is used in cancer therapy. These compounds induce apoptosis in various tumor cell lines by stabilizing microtubules and arresting the cell cycle at the G2/M phase .

Case Study:

A study conducted by Reddy et al. (2012) synthesized a series of compounds related to this compound and evaluated their antiproliferative activity across multiple tumor cell lines. The findings suggested that these compounds could serve as promising candidates for further development in anticancer therapies .

Synthesis of Pharmaceuticals

The compound is utilized as a key intermediate in the synthesis of various pharmaceuticals. It serves as a building block for creating more complex molecules that have biological activity.

Synthetic Pathways

The synthesis of this compound typically involves:

- The reaction of 2,4-dimethylphenylacetylene with formaldehyde in the presence of a base.

This pathway highlights the compound's versatility in organic synthesis and its importance in developing new drugs.

Material Science

In material science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Polymer Applications

Research indicates that incorporating this compound into polymers can improve their thermal properties and resistance to degradation. This application is particularly relevant in developing advanced materials for automotive and aerospace industries.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent; microtubule stabilizer | Induces apoptosis in tumor cells |

| Pharmaceutical Synthesis | Intermediate for drug development | Used in various synthetic pathways |

| Material Science | Enhances properties of polymers | Improves thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming triazoles that exhibit biological activity. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function and stability .

Comparison with Similar Compounds

Research Findings and Challenges

- Stereoelectronic Effects : The 2,4-dimethylphenyl group stabilizes transition states in cyclization reactions, as observed in platinum-catalyzed cycloisomerizations of enynes () .

- Synthetic Limitations : Steric bulk from the 2,4-dimethyl group may hinder reactions requiring planar intermediates (e.g., Diels-Alder).

Biological Activity

3-(2,4-Dimethylphenyl)prop-2-yn-1-ol is an organic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a propargyl alcohol structure with a dimethylphenyl substituent, which influences its reactivity and biological interactions. Its molecular formula is , and it possesses unique functional groups that contribute to its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The alkyne group can engage in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological macromolecules. This dual functionality may enhance its antimicrobial and anticancer effects by disrupting cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against multidrug-resistant organisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 4–8 μg/mL |

| Mycobacterium abscessus | 4–8 μg/mL |

| Mycobacterium smegmatis | 4–8 μg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has also been investigated in various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation effectively.

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 (breast cancer) | 9.11 ± 0.3 |

| HeLa (cervical cancer) | 20.11 ± 1.0 |

| A549 (lung cancer) | Not specified |

The compound's selectivity index indicates a significant difference in its effects on cancerous versus non-cancerous cells, suggesting potential for targeted therapy .

Case Studies

Several studies have explored the efficacy of this compound in vivo:

- Mouse Models : In a study involving BALB/c nude mice inoculated with MDA-MB-231 TNBC cells, treatment with the compound resulted in a notable reduction in tumor metastasis compared to controls. This highlights its potential as an effective agent for managing metastatic breast cancer .

- Toxicity Studies : The compound was administered at high doses (up to 2000 mg/kg) without exhibiting acute toxicity, indicating a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(2,4-Dimethylphenyl)prop-2-yn-1-ol in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile reactions .

- Waste Disposal : Classify chemical waste and use certified waste management services to prevent environmental contamination .

- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Provide Safety Data Sheets (SDS) to healthcare providers .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software (e.g., SHELXL or SHELXS) for small-molecule refinement. High-resolution data (>1.0 Å) ensures accurate bond-length and angle measurements .

- Spectroscopic Analysis : Combine H/C NMR to verify aromatic and alkyne proton environments. IR spectroscopy confirms the presence of hydroxyl (-OH) and alkyne (C≡C) stretches .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer :

- Alkyne Functionalization : React 2,4-dimethylphenylacetylene with paraformaldehyde under Sonogashira coupling conditions (Pd/Cu catalysis) to introduce the propargyl alcohol moiety .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal assays (e.g., antimicrobial disk diffusion vs. microbroth dilution). Control for solvent interference (e.g., DMSO toxicity) .

- Structural Confirmation : Ensure batch-to-batch consistency via HPLC-UV/HRMS to rule out impurities affecting bioactivity .

Q. What computational strategies are suitable for predicting the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study alkyne electrophilicity and hydroxyl hydrogen-bonding potential .

- Docking Studies : Screen against biological targets (e.g., enzymes with active-site alkynes) using AutoDock Vina to prioritize experimental validation .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 3–10) for 1–4 weeks. Monitor degradation via LC-MS and quantify half-life using first-order kinetics .

- Degradation Product Identification : Isolate by preparative TLC and characterize via H NMR and high-resolution mass spectrometry .

Q. What experimental designs are optimal for studying its interactions with biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize proteins (e.g., serum albumin) on sensor chips to measure binding affinity () and kinetics (/) .

- Fluorescence Quenching : Titrate the compound into protein solutions (e.g., cytochrome P450) and analyze Stern-Volmer plots to assess static vs. dynamic quenching .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or crystallinity?

- Methodological Answer :

- Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, THF, chloroform) using nephelometry. Correlate results with Hansen solubility parameters .

- Crystallization Optimization : Vapor diffusion (ether/pentane) or slow evaporation (ethanol/water) to identify conditions for single-crystal growth .

Quality Control & Validation

Q. What analytical techniques are critical for ensuring batch-to-batch reproducibility?

- Methodological Answer :

- HPLC-UV Purity Analysis : Use a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm. Accept purity thresholds >98% .

- Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.